Echinocandin B

Catalog No.
S526850
CAS No.
54651-05-7
M.F
C52H81N7O16
M. Wt
1060.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinocandin B

CAS Number

54651-05-7

Product Name

Echinocandin B

IUPAC Name

(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Molecular Formula

C52H81N7O16

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

InChI Key

FAUOJMHVEYMQQG-RQYJTCPZSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Echinocandin B; NSC 287461; A30912A; A 30912A; A-30912A; A22082; A 22082; A-22082

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

Description

The exact mass of the compound Echinocandin B is 1059.574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Echinocandins - Supplementary Records. It belongs to the ontological category of echinocandin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Production Enhancement

Research efforts are dedicated to understanding and optimizing the biosynthetic pathway of ECB. Studies investigate the genes involved in ECB production and their regulatory mechanisms. For instance, a study identified the "ecd B" gene as potentially limiting ECB biosynthesis, suggesting targets for strain modification to improve production efficiency []. Additionally, researchers explore the influence of external factors on ECB yield. Investigations show that supplementing the fermentation process with methyl oleate, a specific carbon source, can significantly increase ECB production compared to other substrates []. This knowledge can be applied to optimize industrial-scale production of ECB for downstream drug development.

Echinocandin B is a member of the echinocandin class, which comprises antifungal agents derived from the fungal species Aspergillus nidulans. It is characterized by its cyclic lipopeptide structure, which includes a hexapeptide core and a hydrophobic fatty acid side chain. This unique structure allows Echinocandin B to effectively inhibit the synthesis of β-(1,3)-d-glucan, a crucial component of fungal cell walls. By targeting β-(1,3)-d-glucan synthase, Echinocandin B disrupts the integrity of the fungal cell wall, leading to cell lysis and death in susceptible fungi such as Candida and Aspergillus species .

Echinocandin B exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall []. It acts as a non-competitive inhibitor of the enzyme β-(1→3)-D-glucan synthase, preventing the formation of this crucial structural element []. This ultimately leads to weakened cell walls, hindering fungal growth and promoting cell death [].

Echinocandin B acts primarily through non-competitive inhibition of the enzyme β-(1,3)-d-glucan synthase. This enzyme catalyzes the formation of β-(1,3)-d-glucan from UDP-glucose. When Echinocandin B binds to this enzyme, it prevents the synthesis of β-(1,3)-d-glucan, resulting in structural abnormalities in the fungal cell wall. The reaction can be summarized as follows:

UDP Glucose+Echinocandin B 1 3 d glucan synthaseInhibited 1 3 d glucan synthesis\text{UDP Glucose}+\text{Echinocandin B}\xrightarrow{\text{ 1 3 d glucan synthase}}\text{Inhibited 1 3 d glucan synthesis}

This inhibition leads to increased osmotic pressure within the cell and ultimately results in cell death due to lysis .

Echinocandin B exhibits significant antifungal activity against various Candida species and some Aspergillus species. It is particularly effective against strains resistant to other antifungal agents like fluconazole. The compound has fungicidal properties against most Candida spp., while its activity against Aspergillus spp. is primarily fungistatic. Echinocandin B also enhances host immune responses by exposing β-glucan epitopes that can stimulate inflammatory responses .

The synthesis of Echinocandin B typically involves fermentation processes using specific fungal strains such as Aspergillus nidulans. The biosynthetic pathway includes several enzymatic steps that lead to the formation of the cyclic lipopeptide structure. Researchers have also explored chemical modifications to improve solubility and efficacy. For example, derivatives of Echinocandin B have been synthesized by altering the fatty acid side chain or modifying amino acid residues within the peptide core .

Echinocandin B is primarily used in clinical settings as an antifungal treatment for serious infections caused by fungi, particularly those resistant to other treatments. It is administered intravenously due to its large molecular weight and poor oral bioavailability. The drug is effective against systemic candidiasis and certain types of aspergillosis, making it a vital option in antifungal therapy .

Echinocandin B shares structural and functional similarities with several other echinocandins and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameSourceMechanism of ActionUnique Features
CaspofunginSemi-synthetic derivativeInhibits β-(1,3)-d-glucan synthaseEnhanced solubility; broader antifungal spectrum
MicafunginSemi-synthetic derivativeInhibits β-(1,3)-d-glucan synthaseHigher water solubility; hepatically metabolized
AnidulafunginSemi-synthetic derivativeInhibits β-(1,3)-d-glucan synthaseSpontaneous degradation; linear pharmacokinetics
PneumocandinNatural productInhibits β-(1,3)-d-glucan synthasePredecessor to echinocandins; less clinical use
EnfumafunginNatural productInhibits β-(1,3)-d-glucan synthaseDerived from a different fungal source

Echinocandin B stands out due to its natural origin and specific structural characteristics that contribute to its unique pharmacological profile. Its effectiveness against resistant fungal strains further emphasizes its importance in antifungal therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

1059.57397952 g/mol

Monoisotopic Mass

1059.57397952 g/mol

Heavy Atom Count

75

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CNW0ZW8ZTQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Echinocandin_B

Dates

Modify: 2023-08-15
1: Shao L, Li J, Liu A, Chang Q, Lin H, Chen D. Efficient bioconversion of echinocandin B to its nucleus by overexpression of deacylase genes in different host strains. Appl Environ Microbiol. 2013 Feb;79(4):1126-33. doi: 10.1128/AEM.02792-12. Epub 2012 Dec 7. PubMed PMID: 23220968; PubMed Central PMCID: PMC3568618.
2: Hu ZC, Peng LY, Zheng YG. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy. Appl Biochem Biotechnol. 2016 Aug;179(7):1213-26. doi: 10.1007/s12010-016-2060-5. Epub 2016 Apr 2. PubMed PMID: 27039401.
3: Zou SP, Liu M, Wang QL, Xiong Y, Niu K, Zheng YG, Shen YC. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:111-7. doi: 10.1016/j.jchromb.2014.11.028. Epub 2014 Dec 4. PubMed PMID: 25541471.
4: Elefanti A, Mouton JW, Verweij PE, Tsakris A, Zerva L, Meletiadis J. Amphotericin B- and voriconazole-echinocandin combinations against Aspergillus spp.: Effect of serum on inhibitory and fungicidal interactions. Antimicrob Agents Chemother. 2013 Oct;57(10):4656-63. doi: 10.1128/AAC.00597-13. Epub 2013 Jul 15. PubMed PMID: 23856768; PubMed Central PMCID: PMC3811418.
5: Hüttel W, Youssar L, Grüning BA, Günther S, Hugentobler KG. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster. BMC Genomics. 2016 Aug 8;17:570. doi: 10.1186/s12864-016-2885-x. PubMed PMID: 27502607; PubMed Central PMCID: PMC4977696.
6: Niu K, Hu Y, Mao J, Zou S, Zheng Y. [Effect of microparticles on echinocandin B production by Aspergillus nidulans]. Sheng Wu Gong Cheng Xue Bao. 2015 Jul;31(7):1082-8. Chinese. PubMed PMID: 26647583.
7: Zou SP, Zhong W, Xia CJ, Gu YN, Niu K, Zheng YG, Shen YC. Mutagenesis breeding of high echinocandin B producing strain and further titer improvement with culture medium optimization. Bioprocess Biosyst Eng. 2015 Oct;38(10):1845-54. doi: 10.1007/s00449-015-1425-4. Epub 2015 Jun 20. PubMed PMID: 26091897.
8: Emri T, Majoros L, Tóth V, Pócsi I. Echinocandins: production and applications. Appl Microbiol Biotechnol. 2013 Apr;97(8):3267-84. doi: 10.1007/s00253-013-4761-9. Epub 2013 Mar 6. Review. PubMed PMID: 23463246.
9: Cacho RA, Jiang W, Chooi YH, Walsh CT, Tang Y. Identification and characterization of the echinocandin B biosynthetic gene cluster from Emericella rugulosa NRRL 11440. J Am Chem Soc. 2012 Oct 10;134(40):16781-90. doi: 10.1021/ja307220z. Epub 2012 Oct 1. PubMed PMID: 22998630; PubMed Central PMCID: PMC3482383.
10: Tóth V, Nagy CT, Pócsi I, Emri T. The echinocandin B producer fungus Aspergillus nidulans var. roseus ATCC 58397 does not possess innate resistance against its lipopeptide antimycotic. Appl Microbiol Biotechnol. 2012 Jul;95(1):113-22. doi: 10.1007/s00253-012-4027-y. Epub 2012 May 4. PubMed PMID: 22555909.
11: Kuhn DM, George T, Chandra J, Mukherjee PK, Ghannoum MA. Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins. Antimicrob Agents Chemother. 2002 Jun;46(6):1773-80. PubMed PMID: 12019089; PubMed Central PMCID: PMC127206.
12: Julius JM, Gaikwad A, Lowry A, Lewis RE, Lozano RD, Dalrymple JL, Coleman RL, Smith JA. Defining the role of echinocandin catechol functional groups in the development of secondary hepatocellular carcinoma. J Antimicrob Chemother. 2012 Feb;67(2):422-9. doi: 10.1093/jac/dkr494. Epub 2011 Nov 30. PubMed PMID: 22129592.
13: Debono M, Abbott BJ, Fukuda DS, Barnhart M, Willard KE, Molloy RM, Michel KH, Turner JR, Butler TF, Hunt AH. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019). J Antibiot (Tokyo). 1989 Mar;42(3):389-97. PubMed PMID: 2708132.
14: Cappelletty D, Eiselstein-McKitrick K. The echinocandins. Pharmacotherapy. 2007 Mar;27(3):369-88. Review. PubMed PMID: 17316149.
15: Denning DW. Echinocandin antifungal drugs. Lancet. 2003 Oct 4;362(9390):1142-51. Review. PubMed PMID: 14550704.
16: McCammon MT, Parks LW. Enrichment for auxotrophic mutants in Saccharomyces cerevisiae using the cell wall inhibitor, echinocandin B. Mol Gen Genet. 1982;186(2):295-7. PubMed PMID: 7050633.
17: Smith L, Lu SE. Medical claims and current applications of the potent echinocandin antifungals. Recent Pat Antiinfect Drug Discov. 2010 Jan;5(1):58-63. Review. PubMed PMID: 19929842.
18: Boeck LD, Fukuda DS, Abbott BJ, Debono M. Deacylation of echinocandin B by Actinoplanes utahensis. J Antibiot (Tokyo). 1989 Mar;42(3):382-8. PubMed PMID: 2708131.
19: Morrison VA. The role of caspofungin and the echinocandins in the antifungal armamentarium. Curr Opin Investig Drugs. 2002 Oct;3(10):1432-6. Review. PubMed PMID: 12431014.
20: Hodges RL, Hodges DW, Goggans K, Xuei X, Skatrud P, McGilvray D. Genetic modification of an echinocandin B-producing strain of Aspergillus nidulans to produce mutants blocked in sterigmatocystin biosynthesis. J Ind Microbiol. 1994 Nov;13(6):372-81. PubMed PMID: 7765669.

Explore Compound Types